molecular formula C6H7ClN2O2 B2670210 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol CAS No. 1565695-49-9

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B2670210
CAS No.: 1565695-49-9
M. Wt: 174.58
InChI Key: NGRQYOAZXAHHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol typically involves the chlorination of 2-(methoxymethyl)pyrimidin-4-ol. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal biochemical pathways .

Comparison with Similar Compounds

  • 6-Chloro-2-methylpyrimidin-4-ol
  • 2-(Methoxymethyl)pyrimidin-4-ol
  • 6-Chloro-4-hydroxypyrimidine

Comparison: 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of both a chlorine atom and a methoxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to its analogs, it may offer better binding affinity and specificity in medicinal applications .

Properties

IUPAC Name

4-chloro-2-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-3-5-8-4(7)2-6(10)9-5/h2H,3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRQYOAZXAHHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.